Product packaging for 20-Hydroxydexamethasone(Cat. No.:CAS No. 55879-48-6)

20-Hydroxydexamethasone

Cat. No.: B12300998
CAS No.: 55879-48-6
M. Wt: 394.5 g/mol
InChI Key: YEIWLFZTBMWOCO-OHPOEQDUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Glucocorticoid Metabolite Research

Glucocorticoids are a class of steroid hormones essential for a wide range of physiological processes. The study of their metabolites provides a critical window into the metabolic state of an organism, reflecting the intricate regulation of hormone activity at both systemic and tissue-specific levels. Research into glucocorticoid metabolites has become a significant tool in understanding various pathological conditions and the body's response to stressors. frontiersin.orgoup.com The analysis of these metabolites, often measured in urine or feces, allows for a non-invasive assessment of the hypothalamic-pituitary-adrenal (HPA) axis activity, which is central to the stress response. oup.comnih.govjzar.org

The metabolic profile of glucocorticoids can be altered in various states, such as obesity, where dysregulation of enzymes like 11β-hydroxysteroid dehydrogenase (11β-HSD) is observed. frontiersin.orgnih.gov Furthermore, the study of metabolites is crucial for evaluating the pharmacokinetics of synthetic glucocorticoids like dexamethasone (B1670325). pharmgkb.orgkarger.com By tracking the byproducts of drug metabolism, researchers can understand how therapeutic agents are processed and activated or deactivated within the body, which has implications for treatment efficacy and the development of side effects. nih.govfrontiersin.org This field of study integrates endocrinology, biochemistry, and pharmacology to provide a comprehensive picture of steroid hormone action and disposition.

Significance of Hydroxylated Steroid Metabolites in Biological Systems

Hydroxylated steroids often exhibit different, and sometimes higher, biological activity compared to their non-hydroxylated parent compounds. researchgate.netorientjchem.org For instance, the position and stereochemistry of the added hydroxyl group can determine whether a steroid will act as a potent agonist or an inactive metabolite. researchgate.net Microbial biotransformation, particularly using cytochrome P450 monooxygenases (CYPs), has been extensively explored as a method to produce novel hydroxylated steroids for pharmaceutical use, as these enzymes can introduce hydroxyl groups at specific positions that are difficult to modify through chemical synthesis. researchgate.netresearchgate.net Therefore, understanding steroid hydroxylation is essential for drug development, allowing for the creation of new therapeutic agents with improved properties. mdpi.comorientjchem.org

Overview of Dexamethasone Biotransformation Pathways Relevant to C20-Hydroxylation

Dexamethasone, a potent synthetic glucocorticoid, undergoes extensive metabolism in the body, primarily in the liver. pharmgkb.orgnih.gov The biotransformation of dexamethasone involves several key enzymatic reactions, with the primary pathway being hydroxylation. nih.govencyclopedia.pub The major metabolites formed are 6α- and 6β-hydroxydexamethasone, a reaction catalyzed predominantly by the cytochrome P450 3A4 (CYP3A4) enzyme. drugbank.comresearchgate.net This 6-hydroxylation is a significant route of dexamethasone clearance in humans. nih.govresearchgate.net

Another important transformation of dexamethasone occurs at the C20 position of its side chain. This involves the reduction of the C20 ketone group to a hydroxyl group, resulting in the formation of 20-dihydrodexamethasone. europa.eufao.org This metabolite has been identified in the urine of humans and horses. europa.eufao.org While 6-hydroxylation is a major pathway, reduction at C20 represents another significant route of dexamethasone metabolism. fao.org Furthermore, the dexamethasone side chain can be cleaved between C17 and C20, a reaction thought to be mediated by the CYP17 enzyme, leading to the formation of androgen-like structures. researchgate.net These metabolic conversions highlight the complex biotransformation of dexamethasone, which ultimately influences its activity and excretion.

Research Findings on Dexamethasone Metabolism

The following tables summarize key findings from in vitro and in vivo studies on the metabolism of dexamethasone, highlighting the enzymes involved and the metabolites produced.

Table 1: Key Enzymes and Metabolites in Dexamethasone Biotransformation

Parent Compound Primary Enzyme Major Metabolites Organ/System Reference
Dexamethasone CYP3A4 6α-Hydroxydexamethasone, 6β-Hydroxydexamethasone Liver drugbank.comresearchgate.net
Dexamethasone Unknown (Reduction) 20-Dihydrodexamethasone Body (Urine) europa.eufao.org
Dexamethasone CYP17 (putative) 9α-fluoro-androsta-1,4-diene-11β-hydroxy-16α-methyl-3,17-dione (Side-chain cleavage) Kidney, Liver researchgate.net

Table 2: Comparative Metabolism of Dexamethasone

Species Primary Metabolic Pathway Key Metabolite(s) Notes Reference
Human 6-Hydroxylation, Side-chain cleavage, Reduction 6-Hydroxydexamethasone, Dihydro-20-dexamethasone CYP3A4 is the main enzyme for 6-hydroxylation. nih.goveuropa.euresearchgate.net
Horse 6-Hydroxylation, Oxidation (C11, C17), Reduction (C20) 6-Hydroxydexamethasone, 20-Dihydrodexamethasone, 17-Oxodexamethasone Multiple pathways are active. fao.org
Rat 6-Hydroxylation (sex-specific) 6-Hydroxydexamethasone Male rats show much higher 6-hydroxylation rates than females. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H31FO5 B12300998 20-Hydroxydexamethasone CAS No. 55879-48-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55879-48-6

Molecular Formula

C22H31FO5

Molecular Weight

394.5 g/mol

IUPAC Name

(8S,9R,10S,11S,13S,14S,16R,17R)-17-(1,2-dihydroxyethyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H31FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-18,24,26-28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,18?,19+,20+,21+,22+/m1/s1

InChI Key

YEIWLFZTBMWOCO-OHPOEQDUSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(CO)O)O)C)O)F)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(CO)O)O)C)O)F)C

Origin of Product

United States

Biotransformation and Metabolic Pathways of 20 Hydroxydexamethasone

Enzymatic Formation of 20-Hydroxydexamethasone from Dexamethasone (B1670325)

The conversion of dexamethasone to its 20-hydroxylated form is an enzymatic process that introduces a hydroxyl group at the C20 position of the steroid's side chain. This hydroxylation is a critical step that modifies the biological activity and clearance rate of the parent compound.

Identification and Characterization of Specific Oxidoreductases and Hydroxylases

The primary enzymes responsible for the hydroxylation of steroids belong to the cytochrome P450 (CYP) superfamily of monooxygenases. bohrium.com While CYP3A4 is the major enzyme involved in the 6-hydroxylation of dexamethasone, the specific isozymes that catalyze C20-hydroxylation are less definitively characterized. nih.govresearchgate.net However, studies on the metabolism of other corticosteroids suggest that enzymes from the CYP superfamily are likely involved. wikipedia.org Additionally, certain aldo-keto reductases (AKRs) are known to act on the C20 position of steroids, typically causing reduction of a 20-keto group to a 20-hydroxyl group. nih.govnih.govmdpi.com For instance, AKR1C1 preferentially functions as a 20-ketosteroid reductase. nih.gov While this is a reductive rather than a direct hydroxylation pathway of a methyl group, it highlights the enzymatic activity centered at the C20 position of the steroid side chain.

Stereoselectivity of C20-Hydroxylation in Steroid Metabolism

The hydroxylation of steroids is often a highly stereoselective process, resulting in the formation of specific stereoisomers. This selectivity is dictated by the three-dimensional structure of the enzyme's active site, which orients the steroid substrate in a precise manner relative to the reactive oxygen species. While specific data on the stereoselectivity of dexamethasone C20-hydroxylation is limited, studies with other steroids and microbial transformation systems have demonstrated the potential for producing specific 20α- or 20β-hydroxy metabolites. researchgate.netmerckmillipore.com The configuration of the resulting hydroxyl group can significantly influence the biological activity of the metabolite.

Cofactor Requirements and Reaction Mechanisms

Cytochrome P450-mediated hydroxylation reactions are dependent on the presence of specific cofactors. These reactions require NADPH as a reducing equivalent and molecular oxygen. The catalytic cycle involves the transfer of electrons from NADPH to the P450 enzyme, typically via a flavoprotein reductase. This reduces the heme iron of the enzyme, allowing for the binding and activation of molecular oxygen, which is then inserted into the C-H bond of the substrate to form the hydroxylated product. researchgate.net The general mechanism for P450-catalyzed steroid hydroxylation is well-established and involves a perferryl oxygen species as the reactive intermediate. nih.gov

Metabolic Fate of Dexamethasone Leading to C20-Hydroxylation

The formation of this compound is part of the broader metabolic cascade that dexamethasone undergoes in biological systems. Understanding this pathway requires both in vitro and in vivo studies to create a comprehensive metabolic profile.

In Vitro Metabolic Studies in Isolated Enzymatic Systems and Cell Lines

In vitro systems, such as human liver microsomes and cultured hepatocytes, are invaluable tools for studying drug metabolism. nih.govresearchgate.net These systems contain a high concentration of drug-metabolizing enzymes, including various CYP isoforms. Studies using these systems have been instrumental in identifying the major metabolites of dexamethasone, such as 6α- and 6β-hydroxydexamethasone, and have confirmed the central role of CYP3A4 in these transformations. nih.govnih.gov While this compound is not typically reported as a major metabolite in these systems, its formation can be detected using sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov The use of specific chemical inhibitors or recombinant CYP enzymes can help to pinpoint the specific enzymes responsible for this minor metabolic pathway.

In Vitro SystemKey Findings Related to Dexamethasone Metabolism
Human Liver MicrosomesPredominant formation of 6α- and 6β-hydroxydexamethasone, catalyzed by CYP3A4. nih.gov
Cultured Rat HepatocytesInduction of CYP3A1 by dexamethasone, leading to increased metabolism. nih.gov
Recombinant CYP EnzymesAllows for the study of individual enzyme contributions to specific metabolic pathways.

In Vivo Metabolic Profiles in Preclinical Animal Models

Preclinical animal models, such as rats and mice, are essential for understanding the in vivo metabolism and disposition of drugs. nih.govmdpi.commdpi.com These studies provide a more complete picture of how a drug is absorbed, distributed, metabolized, and excreted in a whole organism. Metabolomic analyses of tissues and biological fluids from dexamethasone-treated animals have revealed widespread metabolic perturbations. nih.govnih.gov While these studies often focus on the broader physiological effects of the drug, they can also be used to identify and quantify various metabolites, including hydroxylated derivatives. For instance, studies in rats have shown that dexamethasone administration leads to significant alterations in the metabolic profiles of various tissues. nih.gov Although not always specifically identifying this compound, these comprehensive metabolic profiles provide the foundation for detecting and quantifying less abundant metabolites.

Animal ModelRelevant Metabolic Findings
RatDexamethasone induces significant changes in the metabolome of multiple organs. nih.gov In vivo, dexamethasone induces CYP3A1, CYP3A2, and CYP3A18. nih.gov
MousePharmacokinetic studies in nude mice have been conducted to understand the drug's disposition. nih.gov

Based on a comprehensive review of scientific literature, there is no evidence to support the formation of the chemical compound “this compound” as a metabolite of dexamethasone. Extensive research on dexamethasone metabolism has identified two primary biotransformation pathways: 6-hydroxylation and side-chain cleavage.

Metabolic studies across various species, including humans, have consistently shown that the main metabolites are 6α- and 6β-hydroxydexamethasone. nih.govresearchgate.net Another significant pathway involves the cleavage of the C20/C21 side chain. nih.govresearchgate.net Additionally, the reduction of the 20-keto group to a hydroxyl group has been observed, leading to the formation of 20-dihydrodexamethasone, not this compound. researchgate.net

The enzymes responsible for the major metabolic pathways of dexamethasone are well-characterized. The 6-hydroxylation is primarily catalyzed by Cytochrome P450 3A4 (CYP3A4). nih.govresearchgate.net The reduction of the 20-keto group is carried out by enzymes from the aldo-keto reductase (AKR) superfamily, which are known to act on various steroids.

The provided outline focuses specifically on the biotransformation and metabolic pathways of "this compound." However, due to the lack of scientific data confirming the existence of this compound as a metabolite of dexamethasone, it is not possible to generate a scientifically accurate article that adheres to the requested structure and content. The available evidence does not support a C20-hydroxylation pathway for dexamethasone in any species studied. Therefore, the sections on comparative metabolism and the role of specific enzymes in the formation of this compound cannot be addressed.

Scientific Data on this compound Remains Elusive

Despite a comprehensive search of available scientific literature, detailed information regarding the chemical compound this compound is exceptionally scarce. As a result, a thorough and scientifically accurate article focusing solely on its molecular and cellular interactions, as requested, cannot be generated at this time.

Scientific literature indicates that the principal metabolic pathways of dexamethasone in humans and preclinical models involve 6-hydroxylation and side-chain cleavage, leading to the formation of metabolites such as 6-hydroxydexamethasone and 20-dihydrodexamethasone. researchgate.netinchem.org The formation of this compound is not reported as a significant metabolic outcome.

Consequently, there is a lack of published data to populate the requested article outline, which includes:

Molecular and Cellular Interactions of 20 Hydroxydexamethasone

Post-Receptor Signaling Pathway Modulation:Without evidence of receptor binding, the downstream effects on signaling pathways remain uninvestigated.

Investigation of Intracellular Signaling Cascades Influenced by 20-Hydroxydexamethasone:The influence of this specific compound on intracellular signaling cascades has not been a subject of published research.

While the requested outline provides a robust framework for analyzing the molecular pharmacology of a compound, the foundational scientific data for this compound is not present in the public domain. Any attempt to construct the requested article would be based on speculation and extrapolation from the properties of dexamethasone (B1670325), which would not adhere to the principles of scientific accuracy and the specific constraints of the request.

Therefore, until research is conducted and published on this compound, a detailed and informative article focusing exclusively on this compound cannot be written.

Protein-Protein Interactions Mediated by the Compound or its Receptor Complex

There is a notable absence of specific studies detailing the protein-protein interactions that are directly mediated by this compound or its complex with the glucocorticoid receptor (GR). The vast body of research on glucocorticoid action centers on the parent compound, dexamethasone. Upon binding to the GR, dexamethasone induces conformational changes in the receptor, leading to its translocation to the nucleus and subsequent interaction with a host of co-regulatory proteins and transcription factors to modulate gene expression. pharmgkb.org While it is plausible that this compound may also bind to the GR, the specifics of such an interaction and the subsequent protein-protein interactions of this particular complex have not been elucidated in available research.

Cellular Uptake, Efflux, and Intracellular Distribution Mechanisms

Detailed mechanisms for the cellular uptake, efflux, and intracellular distribution of this compound are not specifically described in the available scientific literature. For the parent compound, dexamethasone, cellular entry is generally understood to occur via passive diffusion across the cell membrane due to its lipophilic nature. wjpmr.com Once inside the cell, its distribution is influenced by its binding to the cytoplasmic GR. pharmgkb.org

Efflux of dexamethasone is known to be mediated by ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1). mdpi.com However, it remains undetermined whether this compound is also a substrate for these or other cellular transporters. Consequently, its specific patterns of accumulation and removal from cells are unknown.

Structure Activity Relationship Sar of C20 Hydroxylation in Dexamethasone Analogs

Conformational Analysis and Molecular Modeling of 20-Hydroxydexamethasone

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, and their associated energies. drugdesign.orgchemistrysteps.com For a complex molecule like this compound, understanding its three-dimensional shape is crucial for explaining its biological function. The steroid nucleus consists of four fused rings, which are relatively rigid, but the side chain attached at the C17 position is flexible. nih.gov

Molecular modeling techniques are essential tools for investigating the conformational preferences of such molecules. nih.gov Homology modeling and molecular docking, for instance, can be used to build 3D models of the steroid and predict its binding orientation within the ligand-binding pocket of its receptor. nih.gov Molecular dynamics simulations allow for the study of the molecule's movement and the interconversion between different conformations over time. nih.gov For dexamethasone (B1670325) and its derivatives, modeling studies have been employed to understand how they fit into the active sites of enzymes and receptors. researchgate.net The introduction of a hydroxyl group at C20, replacing the original ketone group of dexamethasone, significantly alters the steric and electronic properties of the side chain, thereby influencing its preferred conformation and how it presents itself to the receptor.

Impact of C20-Hydroxylation on Receptor Binding and Functional Activity

Glucocorticoids exert their physiological effects primarily by binding to and activating the glucocorticoid receptor (GR), a ligand-dependent transcription factor. nih.govmdpi.com This binding event triggers the receptor's translocation to the nucleus, where it regulates the expression of target genes. mdpi.comfu-berlin.de The chemical groups on the steroid molecule play distinct roles in this process. For classical corticosteroids, the C20-carbonyl group is considered important for activity. uomustansiriyah.edu.iqnih.gov

Stereochemical Determinants of Biological Activity at the C20 Position

Stereochemistry—the specific three-dimensional arrangement of atoms—is a critical determinant of a drug's biological activity. At the C20 position of a steroid, a hydroxyl group can exist in two different orientations, designated as alpha (α) or beta (β). This difference in spatial arrangement can lead to vastly different biological outcomes.

Microbial biotransformation studies have provided significant insight into the stereoselectivity of C20 reduction. When cortisone (B1669442) and hydrocortisone (B1673445) are metabolized by certain bacterial strains like Rhodococcus, there is a stereospecific reduction of the C20-carbonyl group to a C20-hydroxyl group. nih.gov These processes almost exclusively yield the 20β-hydroxy stereoisomer. nih.govunife.it The stereochemistry of these biotransformation products, such as 20β-hydroxy-prednisone, has been confirmed through detailed analysis of NMR spectra and by comparison with commercially available standards. nih.govunife.it This enzymatic preference for producing the 20β isomer underscores that biological systems, particularly receptors and enzymes, can distinguish between the two stereoisomers. The specific orientation of the 20β-hydroxyl group allows for optimal interactions within the binding site, whereas the 20α-hydroxyl group would position the oxygen atom differently, likely resulting in a less favorable or entirely different interaction profile.

FeatureDescriptionImplication for this compound
Enzymatic Specificity Microbial enzymes, such as 20β-hydroxysteroid dehydrogenase, specifically produce the 20β-hydroxy isomer from a C20-ketone precursor. nih.govunife.itSuggests that the 20β configuration is biologically preferred and likely more active at the glucocorticoid receptor.
Receptor Interaction The spatial orientation of the hydroxyl group determines its ability to form hydrogen bonds within the receptor's ligand-binding pocket.The 20β-OH and 20α-OH isomers will have different binding affinities and potencies due to distinct interactions.
Metabolic Stability The stereochemistry can influence how the compound is further metabolized in the body.One isomer may be more resistant or susceptible to metabolic enzymes than the other, affecting its duration of action.

Quantitative Structure-Activity Relationship (QSAR) Studies Applied to C20-Hydroxylated Steroids

Quantitative Structure-Activity Relationship (QSAR) studies employ mathematical models to correlate the chemical structure of compounds with their biological activity. wikipedia.org This approach is widely used in drug discovery to predict the activity of novel molecules and to understand the physicochemical properties that are most important for a desired biological effect. nih.gov

For steroids, QSAR models have been developed to predict binding affinities to various receptors. nih.govresearchgate.net These models use a range of molecular descriptors, which are numerical values that characterize properties like the molecule's electronic distribution, shape, and lipophilicity. researchgate.net While specific QSAR studies focusing exclusively on this compound are not prevalent in the literature, the methodology is broadly applicable. A QSAR analysis of C20-hydroxylated steroids would involve:

Synthesizing a series of analogs with different substituents or stereochemistry at and around the C20 position.

Measuring the biological activity (e.g., GR binding affinity, anti-inflammatory effect) of each analog.

Calculating a set of molecular descriptors for each compound.

Using statistical methods, such as Partial Least Squares (PLS), to build an equation that relates the descriptors to the observed activity. nih.gov

Such models can help rationalize why one stereoisomer is more active than another and guide the design of new derivatives with potentially enhanced potency or selectivity. researchgate.net

Rational Design and Synthesis of C20-Modified Dexamethasone Derivatives for SAR Probing

Rational design involves the intentional creation of new molecules based on a detailed understanding of their biological target and SAR. nih.govacs.org The synthesis of C20-modified dexamethasone derivatives is a key strategy for probing the SAR of the C17 side chain and developing compounds with improved therapeutic profiles. nih.gov

One approach involves creating prodrugs, where the C20 position is modified with a linker that is cleaved under specific physiological conditions to release the active drug. nih.gov For example, the C20 carbonyl group of dexamethasone can be reacted with hydrazine (B178648) to form a hydrazone, which can then be incorporated into a larger polymer-based drug delivery system. nih.gov This strategy allows for a systematic study of how modifications at this position affect drug release and efficacy.

Preclinical Research Models for 20 Hydroxydexamethasone Investigations

In Vitro Experimental Systems for Biological Activity Assessment

In vitro systems offer a controlled environment to dissect the molecular and cellular mechanisms of action of 20-Hydroxydexamethasone. These models range from cell-based assays measuring receptor interaction to studies with isolated cells that illuminate metabolic pathways.

The biological activity of glucocorticoids is mediated through the glucocorticoid receptor (GR). nih.gov Cell-based assays are fundamental in determining if this compound retains the ability to bind and activate this receptor and to trigger the subsequent downstream molecular events characteristic of glucocorticoids. Dexamethasone (B1670325) is known to bind to the GR, leading to changes in gene expression that result in anti-inflammatory and immunosuppressive effects. esmed.orgpharmacompass.com

Key downstream effects that can be measured include the inhibition of inflammatory transcription factors like NF-κB and the promotion of anti-inflammatory genes. esmed.orgomicsonline.org Assays often utilize reporter genes linked to glucocorticoid response elements (GREs) in various cell lines. Upon activation of the GR by a ligand, the reporter gene is expressed, providing a quantifiable measure of receptor activation. The potency of this compound would be compared to that of the parent Dexamethasone and other known glucocorticoids. Furthermore, the impact on cell proliferation and apoptosis can be assessed in relevant cell lines, such as those derived from multiple myeloma or leukemia, where Dexamethasone's effects are well-characterized. esmed.orgnih.gov

Understanding the interaction of this compound with drug-metabolizing enzymes is crucial, as this can affect its own clearance and that of other drugs. nih.gov Dexamethasone itself is a known substrate and an inducer of Cytochrome P450 3A4 (CYP3A4). nih.govirispublishers.comirispublishers.com The metabolism of Dexamethasone primarily occurs in the liver via CYP3A4, leading to metabolites such as 6β-hydroxydexamethasone. esmed.orgirispublishers.comresearchgate.net

Enzyme inhibition/induction studies for this compound would typically involve incubating the compound with human liver microsomes or primary cultures of human hepatocytes. irispublishers.comirispublishers.com These systems contain a rich complement of metabolic enzymes.

Enzyme Inhibition: These studies assess whether this compound can block the activity of specific CYP enzymes (e.g., CYP3A4, CYP2C8, CYP2C9). nih.govlongdom.org This is often done by measuring the metabolism of a known probe substrate in the presence and absence of the test compound. For instance, studies in rat liver microsomes have investigated the inhibitory effects of various compounds on the CYP3A2-mediated metabolism of Dexamethasone. semanticscholar.org

Enzyme Induction: These experiments determine if this compound can increase the expression of metabolizing enzymes. researchgate.net This is commonly evaluated by treating primary human hepatocytes with the compound and then measuring changes in specific CYP mRNA levels and protein activity. irispublishers.comnih.gov Dexamethasone is a recognized inducer of CYP3A4 in primary cultures of human hepatocytes. irispublishers.comirispublishers.com

Table 1: In Vitro Systems for Studying Steroid Metabolism

Experimental System Primary Use Key Enzymes Studied Example Application for Dexamethasone Metabolites References
Human Liver Microsomes Metabolite identification; Enzyme kinetics (Km, Vmax); Inhibition studies CYP3A4, CYP2C8, CYP2C9 Identifying major and minor metabolites of Dexamethasone and determining the Km and Vmax for their formation. researchgate.net irispublishers.comresearchgate.net
Primary Human Hepatocytes "Gold-standard" for enzyme induction studies; Metabolic profiling CYP3A4, CYP2B6, CYP2C8 Assessing the potential of a metabolite to induce CYP3A4 mRNA expression and activity. nih.govirispublishers.com nih.govirispublishers.comirispublishers.com
Recombinant CYP Enzymes Determining the contribution of a single enzyme to a specific metabolic reaction Specific CYP Isoforms (e.g., CYP3A4) Confirming that CYP3A4 is the primary enzyme responsible for the 6-hydroxylation of Dexamethasone. researchgate.netfda.gov researchgate.netfda.gov
Cell Lines (e.g., HepG2) High-throughput screening for enzyme induction potential CYP1A2, CYP3A4 Screening for the ability of compounds to induce mRNA expression of various CYP isoforms. nih.gov nih.gov

Beyond general toxicity or efficacy screening, isolated cells are invaluable for detailed mechanistic investigations. The choice of cell type depends on the research question.

Primary Cells: Primary human hepatocytes are considered the most relevant in vitro model for studying liver-mediated drug metabolism and induction because they closely reflect in vivo physiology. irispublishers.com For immunological studies, peripheral blood mononuclear cells (PBMCs) or specific isolated immune cells (e.g., T-cells, neutrophils) can be used to investigate anti-inflammatory and immunosuppressive mechanisms. omicsonline.org

Cell Lines: Immortalized cell lines offer a more readily available and reproducible alternative, though they may not fully recapitulate the functions of primary cells. nih.gov Human multiple myeloma cell lines (HMCLs) are critical for research into the pathways associated with tumor progression and drug resistance, aspects relevant to Dexamethasone's use in oncology. mdpi.comthno.org Similarly, chronic lymphocytic leukemia (CLL) cell lines have been developed to study disease pathogenesis and drug response in vitro. plos.org Breast cancer cell lines such as MCF-7 are used to study growth-inhibitory effects and mechanisms of action. nih.govnih.gov These established cancer cell lines would be instrumental in determining if this compound retains the anti-neoplastic activities of its parent compound.

In Vivo Animal Models for Pharmacological and Metabolic Profiling

In vivo animal models are indispensable for understanding the complete pharmacokinetic and pharmacodynamic profile of a compound within a complex biological system. These studies provide data on absorption, distribution, metabolism, and excretion (ADME), which cannot be obtained from in vitro experiments alone.

Rodent models, particularly rats and mice, are the most common starting point for in vivo pharmacological and metabolic studies due to their well-characterized genetics, relatively low cost, and established protocols.

Rat Models: The rat is a frequently used model for Dexamethasone research. Studies in Wistar and Sprague-Dawley rats have been used to characterize the excretion and metabolism of Dexamethasone, identifying key metabolites including 6-hydroxydexamethasone and 20-dihydrodexamethasone in urine. fao.org Physiologically-based pharmacokinetic (PBPK) models have been developed in rats to describe the tissue distribution of Dexamethasone, providing a framework to link drug exposure in various organs to pharmacodynamic effects. researchgate.net Furthermore, metabolomic profiling in rats has been employed to investigate the systemic metabolic changes and side effects induced by Dexamethasone treatment. frontiersin.org

Mouse Models: Mice are also widely used, especially in drug discovery and efficacy testing. mdpi.com While direct metabolic studies of this compound in mice are not widely published, the methodology for studying related steroid compounds is well-established. nih.gov Different mouse strains (e.g., CD1, NMRI, DBA/2J) are available, each with specific characteristics making them suitable for pharmacokinetic, safety, or efficacy evaluations. mdpi.com

The selection of a specific rodent model or strain depends on the extent to which its metabolic pathways, particularly the expression and function of CYP enzymes, mirror those in humans. irispublishers.com

Non-rodent models provide valuable comparative data, highlighting species-specific differences in drug metabolism and effect.

Horse: The metabolism of Dexamethasone has been extensively studied in the horse, a species where the drug is used therapeutically. nih.govnih.gov These studies have identified a range of urinary metabolites, including unchanged Dexamethasone, 11-dehydrodexamethasone, 6-hydroxydexamethasone, and 20-dihydrodexamethasone. fao.orgnih.govmdpi.com Such research is critical for comparative metabolism and for applications in veterinary medicine and drug testing. The metabolic pathways in the horse involve hydroxylation at C6 and reduction at C20. fao.org

Rabbit: The rabbit is a common model for ophthalmic pharmacology. fda.gov Studies in rabbits have been used to evaluate the pharmacodynamics of Dexamethasone formulations, such as their ability to inhibit vascular leakage in the eye. fda.gov Sensitive analytical methods have been developed to simultaneously quantify Dexamethasone and its major metabolite, 6β-hydroxydexamethasone, in rabbit plasma and various ocular tissues like the aqueous humor, vitreous humor, and retina. frontiersin.orgnih.gov This makes the rabbit an appropriate model for investigating the ocular disposition and metabolism of this compound.

Table 2: Animal Models in Dexamethasone Metabolite Research

Animal Model Area of Investigation Key Findings/Application Metabolites Identified References
Rat Pharmacokinetics, Metabolism, Systemic Effects Characterization of urinary excretion; Development of PBPK models; Metabolomic profiling of side effects. 6-hydroxydexamethasone, 20-dihydrodexamethasone fao.orgresearchgate.netfrontiersin.org
Mouse Drug Discovery, Efficacy, Metabolism General model for safety and efficacy; Used for studying metabolism of related steroid compounds. N/A for Dexamethasone in provided sources mdpi.comnih.gov
Horse Comparative Metabolism, Pharmacokinetics Characterization of urinary metabolites for veterinary and doping control purposes. Dexamethasone, 17-oxodexamethasone, 11-dehydrodexamethasone, 20-dihydrodexamethasone, 6-hydroxydexamethasone fao.orgnih.govmdpi.com
Rabbit Ocular Pharmacology and Pharmacokinetics Evaluation of drug delivery to the eye; Quantification of drug and metabolites in ocular tissues. 6β-hydroxydexamethasone fda.govfrontiersin.orgnih.gov

Analytical Methodologies for the Quantification and Characterization of 20 Hydroxydexamethasone in Biological Matrices

Advanced Sample Preparation Techniques for Biological Samples

Effective sample preparation is a critical prerequisite for reliable analysis, aiming to extract the analyte from the complex biological matrix, remove interferences, and concentrate the sample to a level suitable for instrumental detection. austinpublishinggroup.comnih.gov Modern sample preparation techniques have evolved from traditional methods to more sophisticated and automated procedures that offer higher recovery, selectivity, and throughput. austinpublishinggroup.com

Extraction and Clean-up Procedures for Steroid Metabolites

The initial step in analyzing 20-Hydroxydexamethasone from biological samples involves its extraction and purification from interfering components like proteins, lipids, and salts. nih.gov The choice of method depends on the nature of the biological matrix and the physicochemical properties of the steroid metabolite.

Liquid-Liquid Extraction (LLE) remains a classical and widely used technique for steroid analysis. austinpublishinggroup.comnih.gov It operates on the principle of partitioning the analyte between the aqueous biological sample and an immiscible organic solvent. Solvents such as methyl tert-butyl ether (MTBE), ethyl acetate, and dichloromethane (B109758) are frequently employed for the extraction of steroids. nih.gov The efficiency of LLE can be optimized by adjusting the pH of the aqueous phase to ensure the analyte is in its most non-polar form. However, LLE can be labor-intensive, consume large volumes of organic solvents, and is susceptible to emulsion formation. austinpublishinggroup.com

Solid-Phase Extraction (SPE) offers a more selective and efficient alternative to LLE. nih.govnih.gov SPE utilizes a solid sorbent packed into a cartridge or a 96-well plate to retain the analyte of interest while allowing interfering substances to pass through. For steroid metabolites like this compound, reversed-phase sorbents such as C18 are commonly used. endocrine-abstracts.org The process involves conditioning the sorbent, loading the sample, washing away impurities with a weak solvent, and finally eluting the purified analyte with a strong organic solvent. SPE provides high recovery rates, significant sample concentration, and can be easily automated for high-throughput applications. nih.gov

Supported Liquid Extraction (SLE) is a newer technique that combines the principles of LLE with the format of SPE. In SLE, the aqueous sample is dispersed onto an inert, high-surface-area solid support. An immiscible organic solvent is then passed through the support, extracting the analyte without the vigorous shaking required in traditional LLE, thus avoiding emulsion formation. nih.gov

Table 1: Comparison of Common Extraction Techniques for Steroid Metabolites

Technique Principle Common Solvents/Sorbents Advantages Disadvantages
Liquid-Liquid Extraction (LLE) Partitioning between two immiscible liquid phases. Methyl tert-butyl ether, Ethyl acetate, Hexane/Dichloromethane. Simple, low cost. Labor-intensive, large solvent consumption, potential for emulsion formation. nih.gov
Solid-Phase Extraction (SPE) Selective retention on a solid sorbent. Reversed-phase (C18, HLB), Normal-phase (Silica). High selectivity and recovery, easily automated, high concentration factor. nih.gov Higher cost per sample compared to LLE.
Supported Liquid Extraction (SLE) LLE on a solid support. Diatomaceous earth support; standard LLE solvents. Avoids emulsion, high recovery, easily automated. nih.gov Can be more expensive than traditional LLE.

Derivatization Strategies for Enhanced Detection

The sensitivity of analytical methods, particularly those employing mass spectrometry (MS) or fluorescence detection, can be significantly improved through chemical derivatization. nih.gov For steroid metabolites like this compound, derivatization serves to enhance ionization efficiency in MS or to introduce a fluorescent tag for fluorescence detection. nih.govbioanalysis-zone.com

In the context of Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization can introduce permanently charged or easily ionizable moieties into the steroid structure. This modification greatly improves the response in electrospray ionization (ESI), leading to lower limits of detection. nih.gov For gas chromatography (GC), derivatization is often necessary to increase the volatility and thermal stability of steroids. Trimethylsilyl (TMS) derivatization of hydroxyl groups, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common strategy that decreases the boiling point of the analyte and improves its chromatographic performance. nih.gov

For High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), derivatization is essential as most steroids are not naturally fluorescent. Reagents are chosen to react specifically with functional groups on the steroid molecule, such as the hydroxyl group in this compound, to form a highly fluorescent product. researchgate.net This approach offers excellent sensitivity and selectivity. bioanalysis-zone.com

Techniques for Enrichment and Isolation from Complex Matrices

Given the trace concentrations of this compound in biological fluids, enrichment techniques are crucial to concentrate the analyte to a detectable level. researchgate.net Beyond the concentrating effects of SPE, other specialized techniques can be employed.

Molecularly Imprinted Polymers (MIPs) offer a highly selective method for analyte enrichment. MIPs are synthetic polymers with custom-made recognition sites that are complementary to the target analyte in shape, size, and functional group orientation. nih.gov When used as an SPE sorbent, MIPs can selectively bind this compound from a complex sample matrix, leading to exceptional clean-up and enrichment. nih.gov

Another approach involves the use of immunoaffinity columns, where antibodies specific to the steroid or a class of steroids are immobilized on a solid support. researchgate.net This technique provides very high selectivity for the isolation and purification of the target analyte from complex biological samples. researchgate.net

Chromatographic Separation Techniques

Chromatography is the cornerstone of steroid analysis, providing the necessary separation of the target analyte from other metabolites and endogenous compounds prior to detection. austinpublishinggroup.com The choice between conventional HPLC and the more recent UHPLC depends on the specific requirements of the analysis, such as sample throughput, resolution, and sensitivity. nih.gov

High-Performance Liquid Chromatography (HPLC) Method Development

Reversed-phase HPLC (RP-HPLC) is the most common chromatographic mode for the analysis of dexamethasone (B1670325) and its metabolites. neuroquantology.comresearchgate.net Method development involves the systematic optimization of several parameters to achieve the desired separation.

Stationary Phase: C18 (octadecylsilyl) bonded silica (B1680970) columns are the workhorse for steroid separations, offering excellent retention and selectivity for moderately polar compounds like this compound. neuroquantology.comijirt.orgresearchgate.net Column dimensions typically range from 150 to 250 mm in length and 4.6 mm in internal diameter, with particle sizes of 5 µm. neuroquantology.comresearchgate.net

Mobile Phase: A mixture of water or an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol, is typically used. ijirt.orgijnrd.org The ratio of organic to aqueous phase is adjusted to control the retention time of the analyte. Isocratic elution (constant mobile phase composition) is often sufficient for simpler analyses, while gradient elution (changing composition over time) may be required for complex samples containing multiple metabolites. ijirt.org Small amounts of acids like formic acid or orthophosphoric acid are often added to the mobile phase to improve peak shape and ionization efficiency in LC-MS. ijirt.org

Detection: UV detection is commonly used for HPLC analysis of dexamethasone, typically at a wavelength of around 240-254 nm. ijirt.orgresearchgate.netijnrd.org For higher sensitivity and specificity, HPLC is coupled with tandem mass spectrometry (LC-MS/MS), which has become the gold standard for quantitative bioanalysis. nih.gov

Table 2: Typical HPLC Method Parameters for Dexamethasone Analysis

Parameter Typical Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µm Good retention and selectivity for steroids. neuroquantology.comijnrd.org
Mobile Phase Acetonitrile : Water (e.g., 60:40 v/v) with 0.1% Orthophosphoric Acid Controls retention and ensures good peak shape. neuroquantology.comijirt.org
Flow Rate 1.0 mL/min Standard flow rate for 4.6 mm ID columns. researchgate.netijirt.org
Injection Volume 20 µL A common volume for standard analytical methods. researchgate.netresearchgate.net
Column Temperature 25-30 °C Ensures reproducible retention times. researchgate.net
Detection UV at 240 nm or Mass Spectrometry UV is simple and robust; MS provides higher sensitivity and specificity. ijirt.orgnih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) for High-Throughput Analysis

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering substantial improvements in speed, resolution, and sensitivity. nih.gov This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of operating at much higher pressures. nih.gov

For the analysis of this compound, UHPLC offers several key advantages:

High-Throughput: The use of shorter columns and higher flow rates allows for significantly reduced analysis times, often from over 10 minutes in HPLC to under 5 minutes in UHPLC, without sacrificing resolution. endocrine-abstracts.orgbham.ac.ukendocrine-abstracts.org This is particularly beneficial for clinical and research laboratories that process a large number of samples. bham.ac.uk

Increased Sensitivity: The sharper, narrower peaks generated by UHPLC result in greater peak height and a better signal-to-noise ratio, leading to lower limits of detection. nih.gov

Improved Resolution: The higher efficiency of UHPLC columns allows for the separation of closely related compounds, which is crucial for distinguishing between different steroid isomers and metabolites.

UHPLC systems, typically coupled with tandem mass spectrometry (UHPLC-MS/MS), are now the preferred platform for multi-steroid profiling, enabling the simultaneous quantification of numerous steroids and their metabolites in a single, rapid analysis. endocrine-abstracts.orgbham.ac.ukendocrine-abstracts.org

Mass Spectrometric Detection and Identification

Mass spectrometry (MS) is an indispensable tool for the detection and identification of this compound, offering unparalleled sensitivity and specificity. When coupled with chromatographic separation techniques, it provides a powerful platform for both quantitative analysis and structural characterization.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of this compound in biological matrices. This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of triple quadrupole mass spectrometry.

The methodology typically involves a simple sample preparation step, such as protein precipitation or liquid-liquid extraction, to remove the bulk of the matrix components. nih.govresearchgate.net The extracted sample is then injected into the LC system, where this compound is separated from other endogenous and exogenous compounds on a reversed-phase column. nih.govresearchgate.net

Following chromatographic separation, the analyte enters the mass spectrometer, where it is ionized, typically by electrospray ionization (ESI). In the triple quadrupole mass spectrometer, specific precursor-to-product ion transitions for this compound are monitored in a process known as multiple reaction monitoring (MRM). This highly selective detection method minimizes interferences from the biological matrix, allowing for accurate and precise quantification even at very low concentrations. nih.govnih.gov For dexamethasone, a precursor ion at m/z 393.20 is often selected, which then fragments to a product ion at m/z 355.30. nih.gov

High-resolution mass spectrometry (HRMS) plays a crucial role in the identification of metabolites of dexamethasone, including this compound and its subsequent metabolic products. nih.gov HRMS instruments, such as Orbitrap and time-of-flight (TOF) analyzers, provide highly accurate mass measurements, typically with mass errors of less than 5 ppm. springernature.com This high mass accuracy allows for the confident determination of the elemental composition of an unknown metabolite, which is a critical first step in its identification. springernature.com

In a typical workflow, a biological sample is analyzed by LC-HRMS, and the resulting data is screened for potential metabolites by searching for predicted mass shifts corresponding to common metabolic transformations (e.g., hydroxylation, glucuronidation). The high resolution of the instrument allows for the separation of the metabolite of interest from isobaric interferences, which are compounds with the same nominal mass but different elemental compositions.

Tandem mass spectrometry (MS/MS or MSn) is a powerful technique for the structural elucidation of this compound. ucdavis.edu In an MS/MS experiment, the protonated or deprotonated molecule of this compound is isolated in the mass spectrometer and then subjected to collision-induced dissociation (CID). This process breaks the molecule apart into a series of fragment ions, and the resulting fragmentation pattern provides a wealth of structural information. ucdavis.edu

By analyzing the masses of the fragment ions, it is possible to deduce the structure of the original molecule. For example, the fragmentation pattern of dexamethasone often reveals characteristic losses of water and parts of the side chain. researchgate.net The fragmentation pathways of this compound would be expected to show similar characteristic losses, with additional fragmentation patterns related to the hydroxylated side chain. The study of these fragmentation patterns can help to confirm the identity of the metabolite and to distinguish it from other isomers. nih.gov In the analysis of the monoMO-tetraTMS derivative of this compound by GC-MS, a characteristic molecular ion at m/z 711 has been observed. tue.nl

Bioanalytical Method Validation in Research Contexts

The validation of bioanalytical methods is a critical process to ensure the reliability and reproducibility of the data generated in research studies. google.com The validation process for an assay to quantify this compound in biological matrices would involve a series of experiments to assess the performance of the method. nih.govufrgs.br

Sensitivity is a measure of the lowest concentration of the analyte that can be reliably quantified. This is typically defined as the lower limit of quantification (LLOQ). For dexamethasone, LC-MS/MS methods have achieved LLOQs in the range of 2.5 ng/mL in mouse plasma. nih.gov A similar level of sensitivity would be expected for an assay for this compound.

Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including endogenous matrix components, other metabolites, and co-administered drugs. ufrgs.br In LC-MS/MS methods, specificity is primarily achieved through the unique precursor-to-product ion transitions monitored for the analyte. nih.gov

Reproducibility is assessed by determining the precision and accuracy of the method over multiple analytical runs on different days. Precision is a measure of the random error and is typically expressed as the relative standard deviation (RSD), while accuracy is a measure of the systematic error and is expressed as the percent deviation from the nominal concentration. For a bioanalytical method to be considered reproducible, the precision should be within 15% (20% at the LLOQ) and the accuracy should be within ±15% (±20% at the LLOQ). nih.govmdpi.com

Table 2: Representative Bioanalytical Method Validation Data for Dexamethasone

Validation Parameter Acceptance Criteria Typical Performance (Dexamethasone)
Linearity (r²) ≥ 0.99 > 0.99
Lower Limit of Quantification (LLOQ) Analyte response is at least 5 times the blank response 2.5 ng/mL
Intra-day Precision (%RSD) ≤ 15% (≤ 20% at LLOQ) < 13.3%
Inter-day Precision (%RSD) ≤ 15% (≤ 20% at LLOQ) < 11.1%
Intra-day Accuracy (% bias) ± 15% (± 20% at LLOQ) Within ± 19.3%

| Inter-day Accuracy (% bias) | ± 15% (± 20% at LLOQ) | Within ± 12.5% |

Determination of Lower Limit of Quantification (LLOQ) and Linearity

The Lower Limit of Quantification (LLOQ) represents the lowest concentration of an analyte in a sample that can be reliably quantified with an acceptable level of precision and accuracy. Linearity demonstrates the direct proportionality between the analytical instrument's response and the concentration of the analyte over a defined range.

For a bioanalytical method to be considered valid, the LLOQ must be determined, and the method's response must be linear across a range of concentrations. This is typically demonstrated by a calibration curve, where the coefficient of determination (r²) is expected to be close to 1.0.

Despite the importance of these parameters, specific LLOQ values and established linear ranges for the analysis of this compound in biological matrices such as plasma or urine are not documented in the currently accessible scientific literature. Research on dexamethasone and its other metabolites has established such parameters, but these cannot be directly extrapolated to this compound due to potential differences in physicochemical properties and instrument response.

Table 1: Illustrative Data Table for LLOQ and Linearity (Hypothetical)

ParameterValue
Lower Limit of Quantification (LLOQ)Data Not Available
Upper Limit of Quantification (ULOQ)Data Not Available
Calibration Curve RangeData Not Available
Correlation Coefficient (r²)Data Not Available
Regression EquationData Not Available

This table is for illustrative purposes only, as specific data for this compound is not available.

Stability Testing in Biological Matrices for Research Samples

Stability testing is crucial to ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis. This involves evaluating the analyte's stability under various conditions that mimic sample handling and storage. Key stability tests include freeze-thaw stability, short-term (bench-top) stability, long-term storage stability, and stock solution stability.

The degradation of an analyte in a biological matrix can be influenced by factors such as temperature, pH, and enzymatic activity. Therefore, establishing the stability of this compound in matrices like plasma and urine under different storage and handling conditions is a prerequisite for accurate quantification in research samples.

However, specific research findings detailing the stability of this compound in various biological matrices are absent from the current body of scientific literature. While general principles of drug metabolite stability are well-understood, compound-specific data is necessary for reliable bioanalysis.

Table 2: Illustrative Data Table for Stability Testing (Hypothetical)

Stability TestStorage ConditionDurationAnalyte Stability (% Recovery)
Freeze-Thaw Stability-20°C to Room Temperature3 CyclesData Not Available
Short-Term (Bench-Top) StabilityRoom Temperature24 hoursData Not Available
Long-Term Storage Stability-80°C90 daysData Not Available

This table is for illustrative purposes only, as specific data for this compound is not available.

Q & A

Q. Basic

  • Storage : Store lyophilized powder at -20°C in airtight, light-resistant containers to prevent hydrolysis or photodegradation .
  • Reconstitution : Use anhydrous DMSO for solubility, avoiding aqueous buffers unless immediately utilized .
  • Safety : Wear nitrile gloves and eye protection; follow OSHA HCS guidelines for handling glucocorticoid analogs .

How should dose-response studies for this compound be designed to address variable receptor binding in vitro vs. in vivo?

Q. Advanced

  • Tiered Dosing : Use logarithmic dose increments (e.g., 1 nM–10 µM) in vitro (cell-based GR transactivation assays) and adjust for plasma protein binding in vivo .
  • Pharmacodynamic Modeling : Integrate allosteric binding kinetics (e.g., Hill coefficients) to account for non-linear receptor occupancy .
  • Tissue-Specific Sampling : In vivo, collect target tissues (liver, kidney) at multiple timepoints to correlate local concentrations with systemic exposure .

What spectroscopic methods validate the structural integrity of synthetic this compound?

Q. Basic

  • High-Resolution MS : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 435.2) and isotopic patterns .
  • X-ray Crystallography : Resolve the 20-hydroxyl stereochemistry if synthetic routes risk epimerization .
  • Purity Assessment : Use HPLC-UV (λ = 240 nm) with ≥95% purity thresholds for pharmacological assays .

Which statistical methods analyze nonlinear metabolic degradation of this compound in longitudinal studies?

Q. Advanced

  • Nonlinear Mixed-Effects Modeling (NLME) : Fit time-course data to compartmental models (e.g., Michaelis-Menten degradation with first-order absorption) using software like NONMEM .
  • Bootstrapping : Estimate confidence intervals for half-life (t1/2t_{1/2}) and clearance (CL) parameters to address inter-individual variability .
  • Bayesian Hierarchical Models : Incorporate prior pharmacokinetic data to refine parameter estimates in small-sample studies .

What literature search strategies optimize discovery of this compound-related pharmacological interactions?

Q. Basic

  • Database Selection : Query PubMed, Embase, and SciFinder with MeSH terms: "this compound/metabolism," "glucocorticoid receptor/antagonists," and "cytochrome P450 interactions" .
  • Search Filters : Apply limits for species (human/rodent), study type (in vivo, RCT), and publication date (last 10 years) .
  • Citation Tracking : Use tools like Web of Science to trace seminal papers (e.g., Yan et al., 2010) .

How can in silico modeling predict off-target effects of this compound metabolites?

Q. Advanced

  • Molecular Docking : Screen metabolites against off-target receptors (e.g., progesterone receptor) using AutoDock Vina .
  • QSAR Models : Train models on datasets of steroid-receptor binding affinities to predict metabolite interactions .
  • Wet-Lab Cross-Validation : Validate predictions with radioligand displacement assays (e.g., 3^3H-corticosterone competition binding) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.